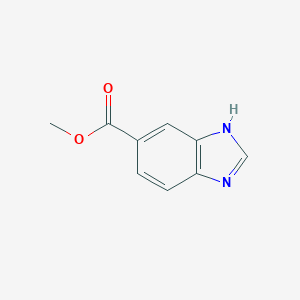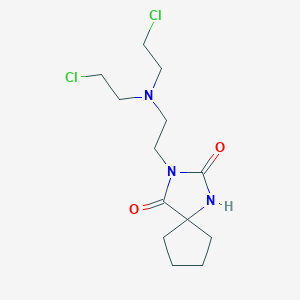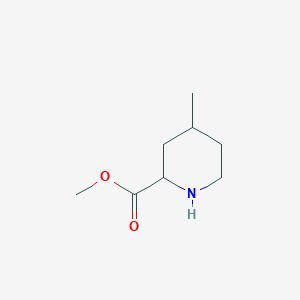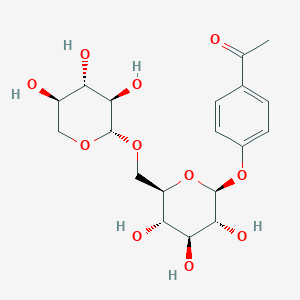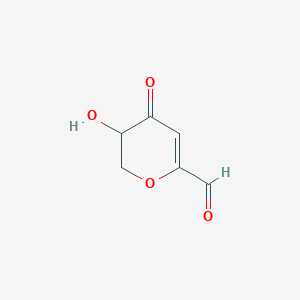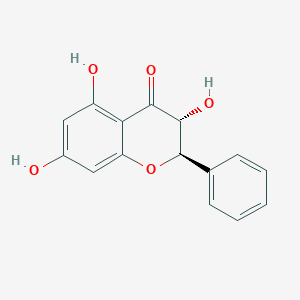
松柏素
描述
Pinobanksin is a natural flavonoid compound, specifically a flavanonol, which is found in various natural sources such as plants, propolis, and honey . It has garnered significant attention due to its diverse pharmacological properties, including antioxidant, anti-bacterial, anti-inflammatory, anti-parasitic, anti-mutagenic, anti-proliferative, and anti-angiogenic activities . These properties make pinobanksin a promising candidate for various therapeutic applications.
科学研究应用
Pinobanksin has a wide range of scientific research applications in various fields :
Chemistry: Pinobanksin is used as a model compound in studies of flavonoid chemistry and reactivity.
Biology: Pinobanksin exhibits significant biological activities, including antioxidant, anti-bacterial, and anti-inflammatory effects, making it a valuable compound for biological research.
Medicine: Pinobanksin’s pharmacological properties make it a potential candidate for the development of new therapeutic agents for various diseases, including cancer, infections, and inflammatory conditions.
Industry: Pinobanksin is used in the food and cosmetic industries for its antioxidant properties, which help in preserving the quality and stability of products.
作用机制
Target of Action
Pinobanksin, a natural flavanone, has been identified to interact with several targets. It has been found to bind to BCL2-associated X (BAX), B-cell lymphoma-2 (BCL-2), and cyclin-dependent Kinase 4/6 (CDK4/6) . These targets play crucial roles in cell proliferation and apoptosis, making them significant in the context of diseases like cancer .
Mode of Action
Pinobanksin inhibits the proliferation of cells by binding to its targets. It forms hydrogen bonds with these proteins, thereby inhibiting their activities . For instance, it prevents the binding of substrate (xanthine/hypoxanthine) to Xanthine Oxidase (XOD) by entering the hydrophobic cavity (molybdopterin domain) and forming hydrogen bonds with specific amino acid residues .
Biochemical Pathways
Pinobanksin affects several biochemical pathways due to its broad spectrum of pharmacological effects. It exhibits anti-oxidant, anti-bacterial, anti-inflammatory, anti-parasitic, anti-mutagenic, anti-proliferative, and anti-angiogenic properties . The exact biochemical pathways affected by pinobanksin are still under investigation.
Pharmacokinetics
In silico studies have shown that pinobanksin has desirable admet properties .
Result of Action
Pinobanksin’s interaction with its targets leads to a variety of molecular and cellular effects. It has been found to effectively inhibit the proliferation of SH-SY5Y cells . It also exhibits antioxidant activity, reducing alpha-tocopherol radicals , and has been shown to have a powerful antioxidant action and effective free radical-scavenging ability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of pinobanksin. For instance, plants create phenolic chemicals, including pinobanksin, as a result of biological processes and in reaction to environmental stress
生化分析
Biochemical Properties
Pinobanksin interacts with a variety of enzymes, proteins, and other biomolecules. It exhibits prowess as an anti-oxidant, anti-bacterial, anti-inflammatory, anti-parasitic, anti-mutagenic, anti-proliferative, and anti-angiogenic agent . The nature of these interactions is complex and multifaceted, involving a wide range of biochemical reactions.
Cellular Effects
Pinobanksin influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . Its anti-proliferative properties suggest that it may inhibit cell growth and division, while its anti-inflammatory and anti-oxidant properties indicate that it can modulate cellular responses to stress and injury .
Molecular Mechanism
At the molecular level, Pinobanksin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its anti-angiogenic properties suggest that it may inhibit the formation of new blood vessels, potentially by blocking the action of pro-angiogenic factors .
Dosage Effects in Animal Models
The effects of Pinobanksin vary with different dosages in animal models. While specific threshold effects, as well as any toxic or adverse effects at high doses, have not been extensively studied, its broad range of pharmacological activities suggests that it may have dose-dependent effects .
Metabolic Pathways
Pinobanksin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Pinobanksin can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction of pinobanksin from propolis using organic solvents such as ethanol . The extraction process typically involves the following steps:
Extraction: The raw material (e.g., propolis) is mixed with an organic solvent (e.g., ethanol) and subjected to extraction under controlled temperature and time conditions.
Filtration: The extract is filtered to remove solid impurities.
Concentration: The filtered extract is concentrated using techniques such as rotary evaporation to obtain a crude extract.
Industrial Production Methods: Industrial production of pinobanksin involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and optimized extraction conditions ensures high yield and purity of pinobanksin . The industrial process may also involve the use of biotechnological methods to enhance the production efficiency.
化学反应分析
Types of Reactions: Pinobanksin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions include:
Oxidation: Pinobanksin can be oxidized to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Pinobanksin can be reduced to form reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Pinobanksin can undergo substitution reactions to form substituted derivatives. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions: acidic or basic medium, controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions: solvent (e.g., ethanol), controlled temperature.
Substitution: Halogens, alkylating agents; reaction conditions: solvent (e.g., dichloromethane), controlled temperature.
Major Products Formed:
Oxidation Products: Various oxidation derivatives of pinobanksin.
Reduction Products: Reduced derivatives of pinobanksin.
Substitution Products: Substituted derivatives of pinobanksin.
相似化合物的比较
Pinobanksin is structurally similar to other flavonoids, such as pinocembrin, chrysin, and galangin . it has unique properties that distinguish it from these compounds:
属性
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,14-17,19H/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYJZKRQHBQNCA-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203287 | |
| Record name | Pinobanksin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-82-3 | |
| Record name | Pinobanksin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinobanksin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinobanksin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PINOBANKSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK3ABR33DT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



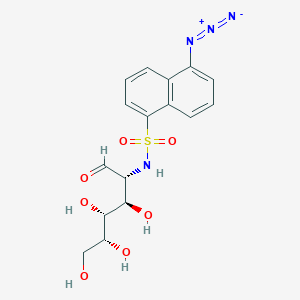

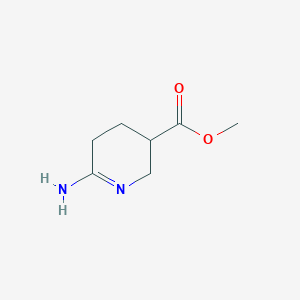
![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)
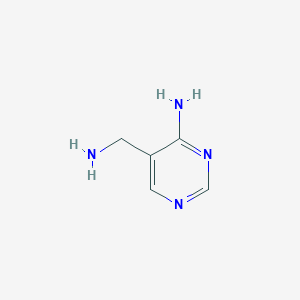
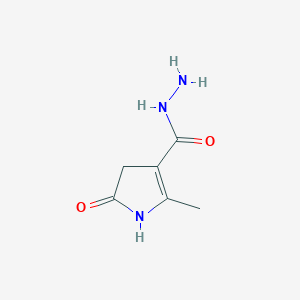
![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)
